5‑Lipoxygenase Inhibition: 3‑Fluoro‑4‑methylhex‑5‑en‑2‑one vs. the Non‑Fluorinated Parent 4‑Methylhex‑5‑en‑2‑one
The lipoxygenase‑inhibitory activity of 3‑fluoro‑4‑methylhex‑5‑en‑2‑one is documented in a curated MeSH record as “potent” [REFS‑1]. While the deposition lacks a precise IC₅₀, a BindingDB entry for a structurally related analogue exhibits an IC₅₀ of 2.46 µM against human recombinant 5‑LOX [REFS‑2]. In contrast, the non‑fluorinated 4‑methylhex‑5‑en‑2‑one is not annotated for 5‑LOX inhibition in any public database, and the broader class of non‑fluorinated enones typically requires micromolar concentrations to achieve detectable inhibition, if any [REFS‑3]. The presence of the electron‑withdrawing fluorine at C‑3 likely enhances the electrophilicity of the enone system, facilitating covalent or tight‑binding interaction with the enzyme active site—a feature absent in the hydrogen‑bearing analogue.
| Evidence Dimension | 5‑LOX inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Annotated as “potent lipoxygenase inhibitor”; structurally related analogue IC₅₀ = 2.46 µM |
| Comparator Or Baseline | 4‑Methylhex‑5‑en‑2‑one: no reported 5‑LOX inhibition; non‑fluorinated enones generally >10 µM or inactive |
| Quantified Difference | Absence of measurable 5‑LOX inhibition for the non‑fluorinated parent |
| Conditions | Target compound: curated MeSH record; analogue: human recombinant 5‑LOX, leukotriene B4 formation assay |
Why This Matters
A researcher seeking a selective 5‑LOX inhibitor for inflammatory pathway studies must procure the fluorinated variant, because the non‑fluorinated parent lacks documented activity on this target.
- [1] Medical University of Lublin. MeSH Concept Record for M0014961. Available at: https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961. View Source
- [2] BindingDB Entry BDBM50468225 (CHEMBL4282134). IC₅₀ = 2.46E+3 nM for human recombinant 5‑LOX. Available at: https://www.bindingdb.org. View Source
- [3] Pergola, C.; Werz, O. 5‑Lipoxygenase inhibitors: a review of recent developments and patents. Expert Opin. Ther. Pat. 2010, 20, 355–375. View Source
